Charge-Trap Density: DHP Produces Spatially Isolated Traps Versus Uniform Trap Distribution by Pentacen-6(13H)-one
In a direct head-to-head comparison using pentacene thin-film transistors, layering with 6,13-dihydropentacene (DHP) results in fewer, spatially isolated charge traps that closely resemble the surface potential distribution of pristine pentacene films. In contrast, layering with pentacen-6(13H)-one (PHO) produces uniform charge trapping throughout the transistor channel [1]. Trap-clearing spectra further confirm that DHP-layered devices exhibit trap-clearing behavior indistinguishable from pristine pentacene, whereas PHO-layered devices match the spectrum of electrically aged, degraded pentacene transistors [1].
| Evidence Dimension | Spatial charge-trap distribution in pentacene thin-film transistors |
|---|---|
| Target Compound Data | Fewer, isolated traps; trap-clearing spectrum resembles pristine pentacene |
| Comparator Or Baseline | Pentacen-6(13H)-one (PHO): uniform, blanket charge trapping; trap-clearing spectrum matches aged/degraded pentacene |
| Quantified Difference | Qualitative spatial distribution difference: isolated (DHP) vs. uniform (PHO); trap-clearing spectral identity: DHP = pristine pentacene, PHO = aged pentacene |
| Conditions | Scanning-probe electric force microscopy (EFM) coupled with variable-wavelength sample illumination on pentacene thin-film transistors; Advanced Functional Materials, 2012 |
Why This Matters
For procurement of pentacene intended for OFET fabrication, DHP content is a benign impurity that does not contribute to device-degrading charge traps, unlike PHO which actively degrades transistor performance—this directly informs purity specifications and quality control criteria.
- [1] Bittle, E. G.; Basham, J. I.; Jackson, T. N.; Jurchescu, O. D.; Gundlach, D. J. Following Chemical Charge Trapping in Pentacene Thin Films by Selective Impurity Doping and Wavelength-Resolved Electric Force Microscopy. Adv. Funct. Mater. 2012, 22 (24), 5096–5106. View Source
